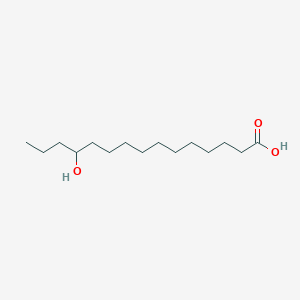
2-Heptyldecanoic acid
Overview
Description
2-Heptyldecanoic acid is a branched-chain fatty acid with the molecular formula C17H34O2. It is a carboxylic acid with a long hydrocarbon chain, making it a significant compound in various industrial and scientific applications. This compound is known for its unique properties, including its low toxicity and emollient characteristics, which make it valuable in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptyldecanoic acid can be synthesized through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-heptyldecanol, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method includes the hydrolysis of esters derived from 2-heptyldecanol.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of unsaturated fatty acids or esters. This process involves the use of catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Heptyldecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the carboxylic acid can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus trichloride (PCl3).
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides.
Scientific Research Applications
2-Heptyldecanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a model compound in studies of fatty acid metabolism and lipid biochemistry.
Medicine: Its low toxicity and emollient properties make it a potential ingredient in pharmaceutical formulations and topical treatments.
Industry: It is utilized in the production of cosmetics, lubricants, and surfactants due to its moisturizing and stabilizing effects.
Mechanism of Action
The mechanism of action of 2-heptyldecanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Heptadecanoic acid: A straight-chain saturated fatty acid with similar properties but lacks the branching seen in 2-heptyldecanoic acid.
2-Hexyldecanoic acid: Another branched-chain fatty acid with a slightly shorter carbon chain.
Uniqueness: this compound’s branched structure provides unique physical and chemical properties, such as lower melting points and different solubility characteristics compared to its straight-chain counterparts. This branching can also influence its biological activity and interactions with other molecules.
Properties
IUPAC Name |
2-heptyldecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-9-11-13-15-16(17(18)19)14-12-10-8-6-4-2/h16H,3-15H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWORJOUXMWXRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















